methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.3 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an allyl group, an ethoxy group, and a formyl group attached to the phenyl ring.
Preparation Methods
The synthesis of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-allyl-6-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetates.
Scientific Research Applications
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl and ethoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Methyl (2-allyl-4-formylphenoxy)acetate: Lacks the ethoxy group, which may result in different reactivity and biological activity.
Methyl (2-allyl-6-ethoxyphenoxy)acetate:
Methyl (2-allyl-6-ethoxy-4-hydroxyphenoxy)acetate: Contains a hydroxyl group instead of a formyl group, which can significantly alter its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-6-12-7-11(9-16)8-13(19-5-2)15(12)20-10-14(17)18-3/h4,7-9H,1,5-6,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZKFGGQKZKBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC(=O)OC)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983224 |
Source
|
Record name | Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-96-7 |
Source
|
Record name | Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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